molecular formula C21H19BrFN3O6 B11478923 5-[(6-bromo-4,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-N'-[(Z)-(2-fluorophenyl)methylidene]-4,5-dihydro-1,2-oxazole-3-carbohydrazide

5-[(6-bromo-4,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-N'-[(Z)-(2-fluorophenyl)methylidene]-4,5-dihydro-1,2-oxazole-3-carbohydrazide

Cat. No.: B11478923
M. Wt: 508.3 g/mol
InChI Key: YKHKXJRRXBHSCC-OPVMPGTRSA-N
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Description

5-[(6-bromo-4,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-N’-[(Z)-(2-fluorophenyl)methylidene]-4,5-dihydro-1,2-oxazole-3-carbohydrazide is a complex organic compound that features a unique combination of functional groups, including a benzodioxole ring, a bromine atom, and a fluorophenyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(6-bromo-4,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-N’-[(Z)-(2-fluorophenyl)methylidene]-4,5-dihydro-1,2-oxazole-3-carbohydrazide typically involves multiple steps, starting with the preparation of the benzodioxole intermediate. The key steps include:

    Methoxylation: The addition of methoxy groups to the benzodioxole ring.

    Condensation: The reaction of the brominated and methoxylated benzodioxole with a suitable aldehyde to form the desired oxazole derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

5-[(6-bromo-4,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-N’-[(Z)-(2-fluorophenyl)methylidene]-4,5-dihydro-1,2-oxazole-3-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

5-[(6-bromo-4,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-N’-[(Z)-(2-fluorophenyl)methylidene]-4,5-dihydro-1,2-oxazole-3-carbohydrazide has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It may be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 5-[(6-bromo-4,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-N’-[(Z)-(2-fluorophenyl)methylidene]-4,5-dihydro-1,2-oxazole-3-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 6-bromo-1,3-benzodioxole-5-acetic acid
  • 2-bromo-4,5-dimethoxyphenylacetic acid
  • 2-bromophenylacetic acid

Uniqueness

5-[(6-bromo-4,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-N’-[(Z)-(2-fluorophenyl)methylidene]-4,5-dihydro-1,2-oxazole-3-carbohydrazide is unique due to its combination of functional groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C21H19BrFN3O6

Molecular Weight

508.3 g/mol

IUPAC Name

5-[(6-bromo-4,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-N-[(Z)-(2-fluorophenyl)methylideneamino]-4,5-dihydro-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C21H19BrFN3O6/c1-28-17-13(16(22)18(29-2)20-19(17)30-10-31-20)7-12-8-15(26-32-12)21(27)25-24-9-11-5-3-4-6-14(11)23/h3-6,9,12H,7-8,10H2,1-2H3,(H,25,27)/b24-9-

InChI Key

YKHKXJRRXBHSCC-OPVMPGTRSA-N

Isomeric SMILES

COC1=C(C(=C(C2=C1OCO2)OC)Br)CC3CC(=NO3)C(=O)N/N=C\C4=CC=CC=C4F

Canonical SMILES

COC1=C(C(=C(C2=C1OCO2)OC)Br)CC3CC(=NO3)C(=O)NN=CC4=CC=CC=C4F

Origin of Product

United States

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